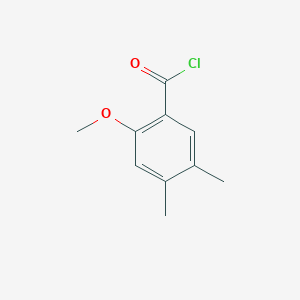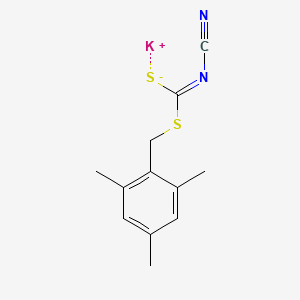
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with the molecular formula C12H13KN2S2 and a molecular weight of 288.47332 g/mol . This compound is known for its unique structure, which includes a cyanocarbonimidodithioate group attached to a 2,4,6-trimethylbenzyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 2,4,6-trimethylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
化学反应分析
Types of Reactions
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanocarbonimidodithioate group to amines or other reduced forms.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can lead to a variety of benzyl derivatives .
科学研究应用
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The cyanocarbonimidodithioate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate sodium salt
- (2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate lithium salt
Uniqueness
(2,4,6-Trimethylbenzyl)cyanocarbonimidodithioate potassium salt is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the potassium ion can also affect the compound’s overall stability and interaction with other molecules .
属性
分子式 |
C12H13KN2S2 |
|---|---|
分子量 |
288.5 g/mol |
IUPAC 名称 |
potassium;N-cyano-1-[(2,4,6-trimethylphenyl)methylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C12H14N2S2.K/c1-8-4-9(2)11(10(3)5-8)6-16-12(15)14-7-13;/h4-5H,6H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI 键 |
NKXSIJOKRGCHDT-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CSC(=NC#N)[S-])C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


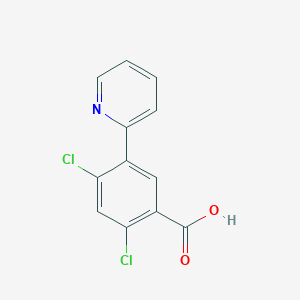
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
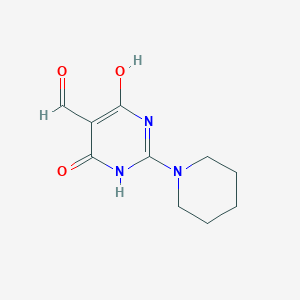


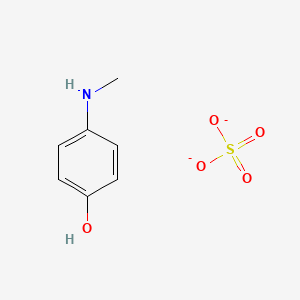
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

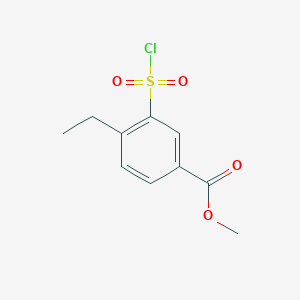

![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)

![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
